Cas no 2090982-61-7 (2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid)

2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- INDEX NAME NOT YET ASSIGNED
- 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid
-
- Inchi: 1S/C10H13NO3S/c1-7(2)15(11,14)9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
- InChI Key: LBJRRTIMZRUZFN-UHFFFAOYSA-N
- SMILES: O=C(C1C(S(C(C)C)(=N)=O)=CC=CC=1)O
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 376.6±44.0 °C(Predicted)
2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314975-1.0g |
2-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]benzoic acid |
2090982-61-7 | 1.0g |
$1232.0 | 2023-02-24 | ||
Enamine | EN300-314975-10.0g |
2-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]benzoic acid |
2090982-61-7 | 10.0g |
$4067.0 | 2023-02-24 | ||
Enamine | EN300-314975-10g |
2-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]benzoic acid |
2090982-61-7 | 10g |
$4067.0 | 2023-09-05 | ||
Enamine | EN300-314975-1g |
2-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]benzoic acid |
2090982-61-7 | 1g |
$1232.0 | 2023-09-05 | ||
Enamine | EN300-314975-2.5g |
2-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]benzoic acid |
2090982-61-7 | 2.5g |
$2554.0 | 2023-09-05 | ||
Enamine | EN300-314975-5.0g |
2-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]benzoic acid |
2090982-61-7 | 5.0g |
$3235.0 | 2023-02-24 | ||
Enamine | EN300-314975-5g |
2-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]benzoic acid |
2090982-61-7 | 5g |
$3235.0 | 2023-09-05 |
2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid Related Literature
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid
Introduction to 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid (CAS No. 2090982-61-7)
2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2090982-61-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a benzene ring modified with both an imino group and a lambda6-sulfanyl substituent, further functionalized with a propan-2-yl moiety. The intricate arrangement of these functional groups imparts distinct chemical properties, making it a promising candidate for various applications in medicinal chemistry and drug discovery.
The structure of 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid is of particular interest due to its potential biological activity. The presence of the imino group (C=N) and the lambda6-sulfanyl group (S=O) introduces both electrophilic and nucleophilic centers, facilitating diverse chemical reactions and interactions with biological targets. This dual functionality has been exploited in the design of novel inhibitors and modulators for enzymes and receptors involved in critical metabolic pathways. Recent studies have highlighted its role in modulating inflammatory responses and oxidative stress, areas where targeted intervention is highly sought after.
In the realm of pharmaceutical research, compounds like 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid are often explored for their ability to interact with biological macromolecules such as proteins and nucleic acids. The benzene ring serves as a scaffold that can be further modified to enhance binding affinity and selectivity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The propan-2-yl group, in particular, contributes to the compound's solubility and bioavailability, making it a viable candidate for oral administration.
Recent advancements in drug discovery methodologies have enabled the systematic screening of such compounds for therapeutic efficacy. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the identification of lead compounds. 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid has been utilized in these screens due to its unique structural motifs that can mimic natural substrates or inhibitors. Preliminary results suggest that it exhibits inhibitory activity against certain enzymes implicated in neurodegenerative diseases, opening new avenues for therapeutic intervention.
The synthesis of 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid presents both challenges and opportunities. Traditional synthetic routes involve multi-step organic transformations, including condensation reactions, oxidation, and sulfonation. However, modern synthetic strategies employ catalytic methods that improve yield and reduce waste. Transition metal-catalyzed reactions have been particularly effective in constructing the complex core structure of this compound efficiently. These advances not only enhance the scalability of production but also align with green chemistry principles by minimizing hazardous byproducts.
Beyond its potential as an active pharmaceutical ingredient (API), 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid has applications in chemical biology research as a tool compound for studying enzyme mechanisms and protein interactions. Its ability to act as a probe or inhibitor allows researchers to dissect complex biological pathways with greater precision. For example, it has been used to investigate the role of specific sulfanyl-containing metabolites in cellular signaling cascades. Such studies contribute valuable insights into disease pathogenesis and can inform the development of targeted therapies.
The pharmacokinetic properties of 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid are also under scrutiny to optimize its therapeutic potential. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical parameters that determine its suitability for clinical use. Computational pharmacokinetic models have been employed to predict these properties before experimental validation, saving time and resources in drug development pipelines. Additionally, biodegradation studies have revealed that this compound undergoes controlled breakdown into non-toxic metabolites, suggesting minimal environmental impact.
In conclusion, 2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid represents a fascinating compound with multifaceted applications in pharmaceuticals and chemical biology. Its unique structural features enable diverse interactions with biological targets, making it a valuable asset in drug discovery efforts targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound exemplifies the importance of innovative molecular design in advancing medical science.
2090982-61-7 (2-imino(oxo)(propan-2-yl)-lambda6-sulfanylbenzoic acid) Related Products
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)



